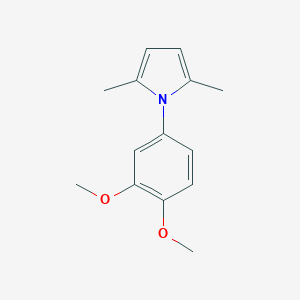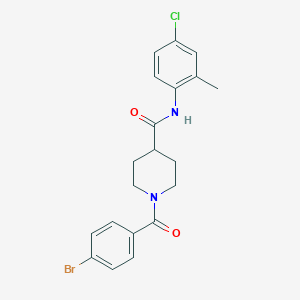
1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzoyl)-N-(4-chloro-2-methylphenyl)-4-piperidinecarboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromobenzoyl group and a chloromethylphenyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride.
Preparation of N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide: This intermediate can be synthesized by reacting 4-chloro-2-methylaniline with piperidine-4-carboxylic acid.
Coupling Reaction: The final step involves the coupling of 4-bromobenzoyl chloride with N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide under appropriate conditions, such as the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-(4-chlorobenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
1-(4-fluorobenzoyl)-N-(4-chloro-2-methylphenyl)-4-piperidinecarboxamide: The presence of a fluorine atom instead of bromine can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H20BrClN2O2 |
|---|---|
Molecular Weight |
435.7 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H20BrClN2O2/c1-13-12-17(22)6-7-18(13)23-19(25)14-8-10-24(11-9-14)20(26)15-2-4-16(21)5-3-15/h2-7,12,14H,8-11H2,1H3,(H,23,25) |
InChI Key |
UTQJFTAIUCPENT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


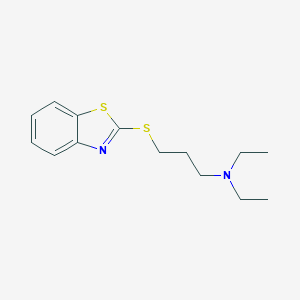
![2-[4-(4-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B259683.png)

![1'-Acetylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B259686.png)
![1-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-ol](/img/structure/B259688.png)
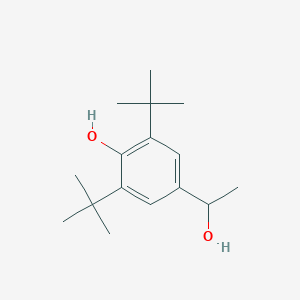

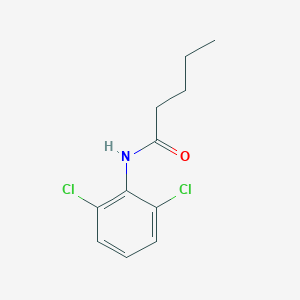
![3,4-dihydro-2H-[1,3]oxazino[2,3-a]isoindol-6(10bH)-one](/img/structure/B259694.png)
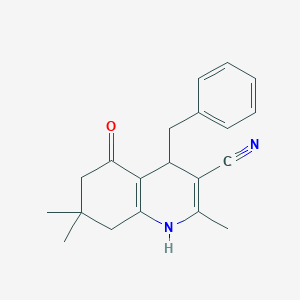
![3-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B259699.png)

![1-(3-Chlorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B259702.png)
